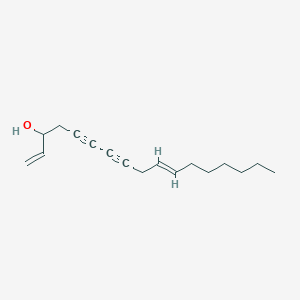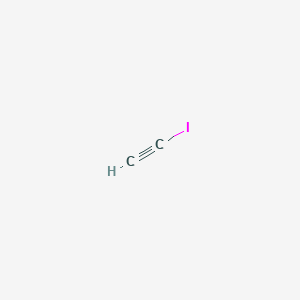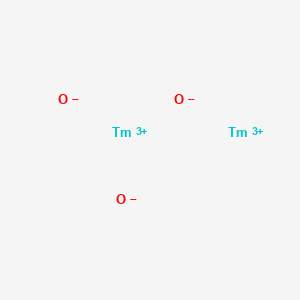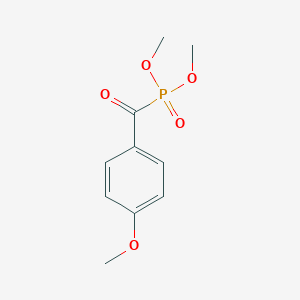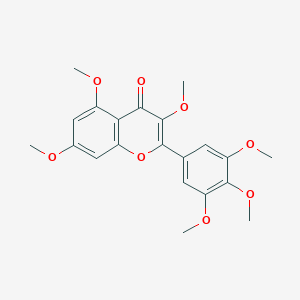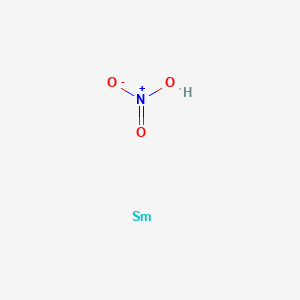
Salpetersäure; Samarium
Übersicht
Beschreibung
Nitric acid, samarium(3+) salt is a useful research compound. Its molecular formula is N3O9Sm and its molecular weight is 213.4 g/mol. The purity is usually 95%.
The exact mass of the compound Nitric acid, samarium(3+) salt is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177676. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nitric acid, samarium(3+) salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitric acid, samarium(3+) salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Echtzeitüberwachung in der Nuklearwissenschaft
Die Verbindung wird für die Echtzeitüberwachung von nuklearen Prozessen verwendet . Sie wird zusammen mit laserinduzierter Fluoreszenzspektroskopie (LIFS), Raman-Spektroskopie und einem Stapel-Regressionsensemble für die nahezu Echtzeitquantifizierung von Uran(VI), Samarium und Salpetersäure bei unterschiedlichen Temperaturen verwendet .
Anwendungen in der Nuklearaufarbeitung
“Salpetersäure, Samarium(3+) Salz” findet Anwendung in der Nuklearaufarbeitung . LIFS-Anwendungen reichen von grundlegenden Laborstudien bis hin zur Echtzeitprozessüberwachung auf industrieller Ebene, wie z. B. Anwendungen in der Nuklearaufarbeitung .
Quantifizierung von Uran
Die Verbindung wird für die Quantifizierung von Uran(VI)-Konzentrationen direkt in Salpetersäure verwendet, ohne dass Lumineszenzlebensdauern oder Standardadditionen gemessen werden müssen . Dies ist besonders nützlich bei Anwendungen im nuklearen Brennstoffkreislauf .
Quantifizierung von Samarium
Sie wird auch für die Quantifizierung von Samarium-Konzentrationen verwendet . Dies ist wichtig, da Samarium ein fluoreszierendes Spaltprodukt ist, das Informationen über den Abbrand von bestrahltem Kernbrennstoff liefern kann .
Quantifizierung von Salpetersäure
Die Verbindung wird für die Quantifizierung von Salpetersäure-Konzentrationen verwendet . Dies ist entscheidend für verschiedene chemische Prozesse und Reaktionen
Wirkmechanismus
Target of Action
It is known that samarium compounds are often used in the field of nuclear technology .
Mode of Action
The mode of action of “Nitric Acid, Samarium(3+) Salt” involves a complex process that includes slow dehydration and fast concomitant internal hydrolysis . The first stage of pyrolysis is accompanied by the removal of water and nitric acid to form samarium pentahydrate and intermediate oxonitrates containing O–Sm–OH groups . At higher temperatures, these products undergo further degradation, lose nitrogen dioxide, water, and oxygen, and finally transform into a cubic form of samarium oxide .
Biochemical Pathways
Nitric oxide, a component of nitric acid, is known to play a strategic role in the metabolism of microorganisms in natural environments and in host-pathogen interactions .
Pharmacokinetics
A method has been developed for near real-time quantification of samarium (0–200 μg ml−1) and nitric acid (01–4 M) with varying temperature (20 °C–45 °C) using laser-induced fluorescence spectroscopy (LIFS), Raman spectroscopy, and a stacked regression ensemble .
Result of Action
The result of the action of “Nitric Acid, Samarium(3+) Salt” involves the transformation of the compound into different forms at various stages of pyrolysis. The final product of this process is a cubic form of samarium oxide .
Action Environment
The action of “Nitric Acid, Samarium(3+) Salt” can be influenced by environmental factors such as temperature . For instance, the rate of dehydration and internal hydrolysis can vary depending on the temperature .
Safety and Hazards
Nitric acid, samarium(3+) salt should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Nitric Acid, Samarium(3+) Salt plays a role in biochemical reactions, particularly in the context of nuclear reprocessing applications . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in combination with laser-induced fluorescence spectroscopy (LIFS) and Raman spectroscopy for real-time quantification of uranium (VI), samarium, and nitric acid . The nature of these interactions involves phenomena such as absorption, quenching, and complexation .
Molecular Mechanism
The molecular mechanism of Nitric Acid, Samarium(3+) Salt involves its interaction with various biomolecules. For instance, in the context of nuclear reprocessing, it interacts with uranium (VI), leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitric Acid, Samarium(3+) Salt can change over time. For instance, its use in real-time quantification of uranium (VI), samarium, and nitric acid involves varying temperature conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Transport and Distribution
The transport and distribution of Nitric Acid, Samarium(3+) Salt within cells and tissues involve various transporters or binding proteins. Specific details on its localization or accumulation are currently limited .
Eigenschaften
IUPAC Name |
nitric acid;samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.Sm/c2-1(3)4;/h(H,2,3,4); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGUHMPKNCRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-83-8 | |
| Record name | Samarium nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Q1: The studies indicate that nitric acid, samarium(3+) salt can negatively impact both mice testes and tadpole development. What are the observed effects and are there any proposed mechanisms behind this toxicity?
A1: Both studies highlight the negative consequences of nitric acid, samarium(3+) salt exposure. In mice, chronic exposure led to a decrease in antioxidant enzyme activity (superoxide dismutase, glutathione peroxidase) and total antioxidant capacity in testicular tissue, alongside an increase in malondialdehyde (a marker of oxidative stress) []. This suggests that samarium exposure disrupts the delicate oxidative balance within the testes, potentially impacting sperm production and overall reproductive health.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




